

# Technical Support Center: Addressing Experimental Variability with CLSI EP39

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## Compound of Interest

Compound Name: EP39

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and in vitro diagnostic (IVD) device developers on the application of the Clinical and Laboratory Standards Institute (CLSI) guideline **EP39**. The focus is on addressing experimental variability that may arise during the selection and use of surrogate samples in the evaluation of in vitro medical laboratory tests.

## Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of the CLSI **EP39** guideline?

The CLSI **EP39** guideline, titled "A Hierarchical Approach to Selecting Surrogate Samples for the Evaluation of In Vitro Medical Laboratory Tests," provides a standardized definition of a surrogate sample.<sup>[1][2]</sup> It outlines a systematic, hierarchical approach for determining when the use of surrogate samples is appropriate and how to select the most suitable ones.<sup>[1][2]</sup> The guideline also details the essential elements of a surrogate sample plan and offers guidance on the technical preparation of these samples.<sup>[1]</sup> The intended users include IVD device developers, laboratory professionals, and regulatory bodies.

Q2: What are "surrogate samples" in the context of **EP39**?

Surrogate samples are defined as materials used in place of authentic patient samples in the evaluation of in vitro medical laboratory tests. These can include materials of a different matrix, samples with a contrived or artificial matrix, or samples with an altered analyte. The **EP39**

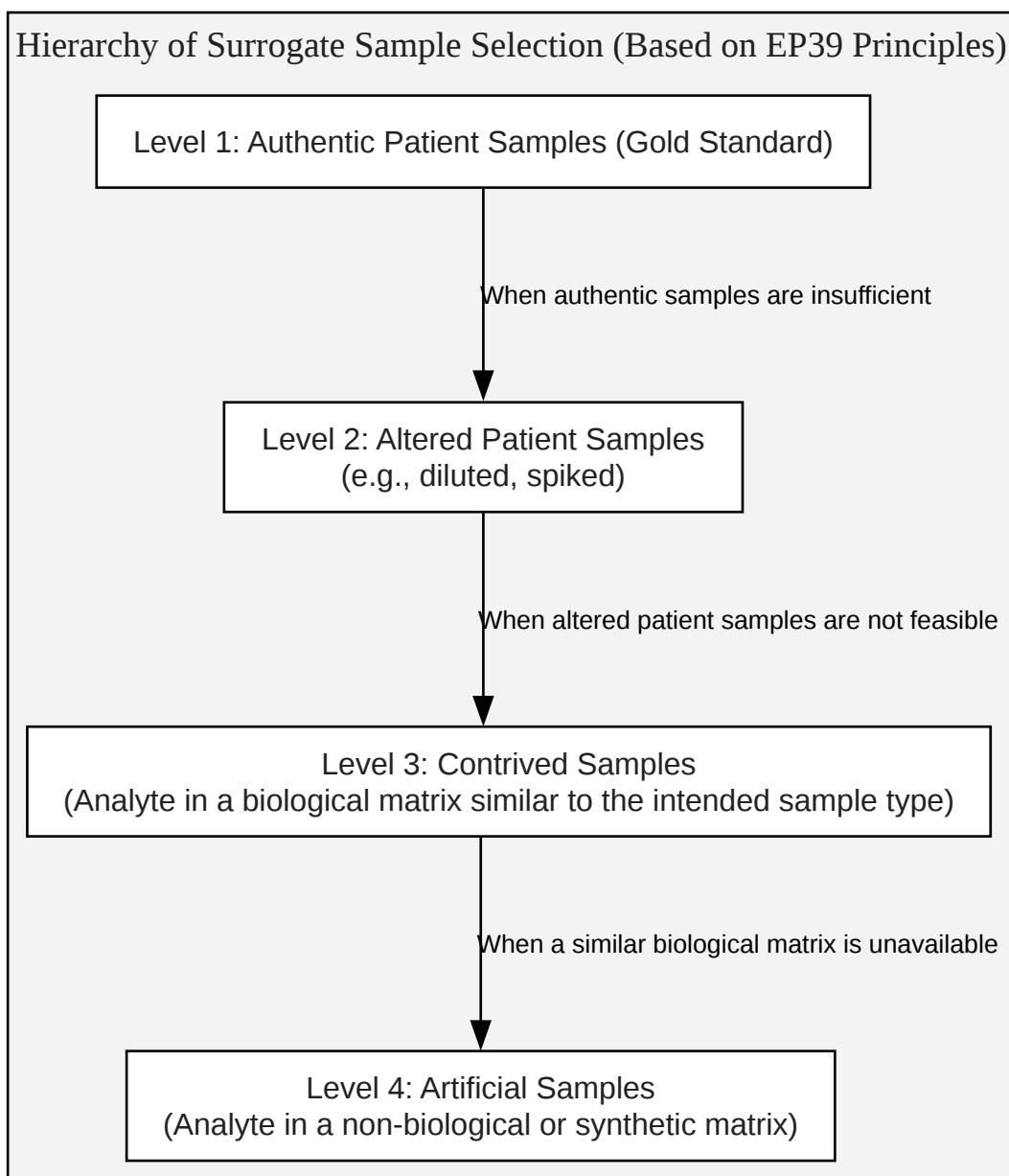
guideline establishes a clear definition and provides a framework for their appropriate selection and use.

Q3: When should surrogate samples be used according to **EP39**?

Surrogate samples are typically used when authentic patient samples with the desired characteristics (e.g., specific concentrations of an analyte, presence of rare markers) are difficult or impossible to obtain in sufficient quantities for test evaluation and validation. The **EP39** guideline provides a hierarchical approach to justify and document the decision to use surrogate samples.

Q4: What is the "hierarchical approach" for surrogate sample selection?

The hierarchical approach is a stepwise process for selecting and validating surrogate samples. It prioritizes the use of samples that are as close as possible to authentic patient samples. The hierarchy generally starts with unaltered patient samples, moves to altered or diluted patient samples, and then to contrived or artificial samples as the last resort.



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Caption: Hierarchy of surrogate sample selection based on **EP39** principles.

## Troubleshooting Guide

Problem 1: High variability or inconsistent results when using surrogate samples.

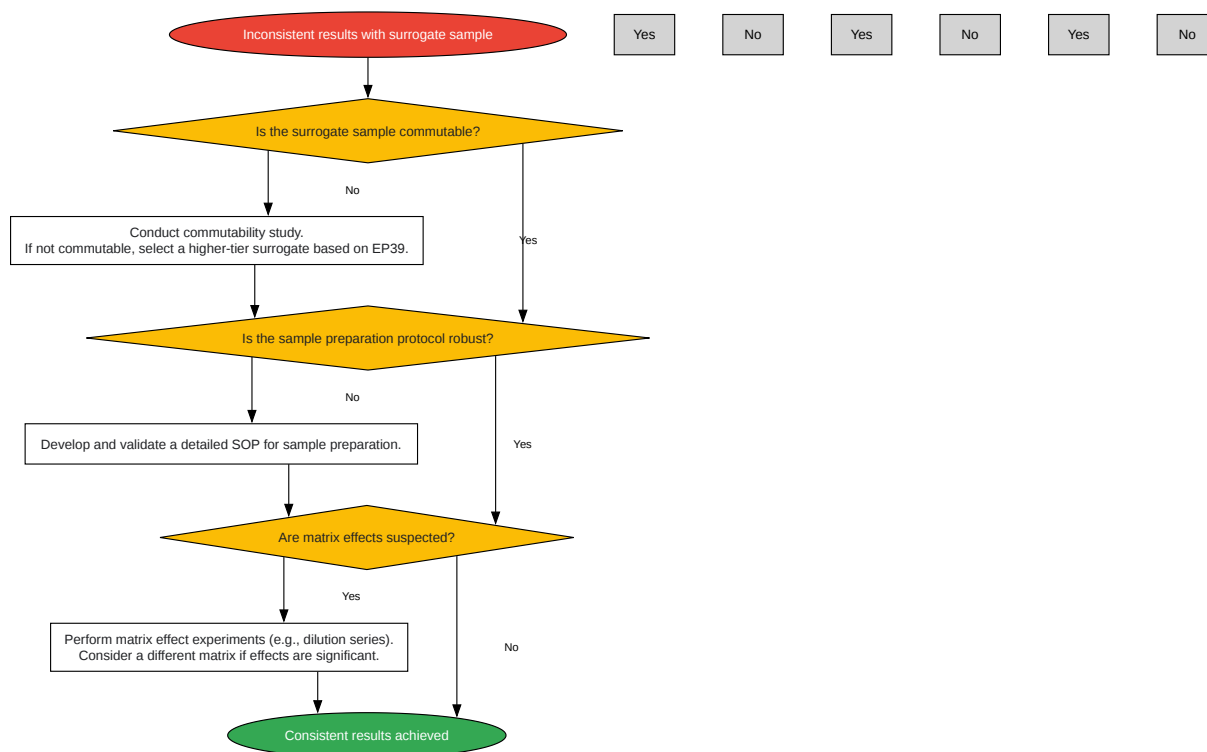
- Possible Cause 1: Inappropriate Surrogate Sample Selection. The chosen surrogate sample may not be commutable with authentic patient samples, meaning it does not behave in the

same way across different analytical methods.

- Solution: Re-evaluate the surrogate sample selection using the **EP39** hierarchical approach. If possible, move to a higher level in the hierarchy (e.g., from an artificial sample to a contrived sample with a more representative matrix). Conduct a commutability study to assess the behavior of the surrogate sample in your assay.
- Possible Cause 2: Improper Sample Preparation and Handling. Inconsistencies in the preparation of contrived or artificial samples, such as inaccurate spiking of analytes or improper pH adjustment of the matrix, can lead to variability.
  - Solution: Develop and strictly follow a detailed Standard Operating Procedure (SOP) for the preparation of surrogate samples. This should include precise measurements, mixing procedures, and storage conditions. The **EP39** guideline provides recommendations for technical preparation.
- Possible Cause 3: Matrix Effects. The matrix of the surrogate sample may interfere with the analytical method, causing unexpected results.
  - Solution: Investigate potential matrix effects by testing a series of dilutions of the surrogate sample and comparing the results to dilutions of authentic patient samples. If matrix effects are significant, a different surrogate matrix may be needed.

Problem 2: Difficulty in justifying the use of a specific surrogate sample to regulatory bodies.

- Possible Cause: Insufficient Documentation and Rationale. The decision to use a surrogate sample and the selection process were not adequately documented.
  - Solution: Create a comprehensive surrogate sample plan as described in the **EP39** guideline. This plan should document the rationale for using a surrogate sample, the selection process based on the hierarchy, the characterization of the selected sample, and the validation data demonstrating its suitability.



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Caption: Troubleshooting workflow for inconsistent results with surrogate samples.

## Data Presentation: Surrogate Sample Selection Criteria

The following table summarizes key criteria to consider when selecting surrogate samples, based on the principles of the **EP39** guideline.

Criterion	Level 2: Altered Patient Samples	Level 3: Contrived Samples	Level 4: Artificial Samples
Matrix	Original patient sample matrix	Biological matrix similar to the intended sample type	Non-biological or synthetic matrix
Analyte	Endogenous, may be diluted or spiked	Spiked with purified analyte	Spiked with purified analyte
Commutability	Generally high	Needs thorough evaluation	Often low, requires extensive validation
Availability	Limited by availability of patient samples	Can be produced in large quantities	Can be produced in large, well-characterized batches
Cost	Can be high due to scarcity	Moderate	Generally lower for bulk production

## Experimental Protocols: Implementing the EP39 Hierarchical Approach

This protocol outlines the steps for selecting a surrogate sample according to the **EP39** guideline.

Objective: To select and validate an appropriate surrogate sample for use in an in vitro diagnostic assay evaluation.

Methodology:

- Define the Requirements:

- Clearly define the intended use of the surrogate sample.
- Specify the target analyte(s) and the required concentration range(s).
- Identify the required sample volume and the number of replicates needed.
- Assess the Availability of Authentic Patient Samples (Level 1):
  - Determine if a sufficient quantity of authentic patient samples with the desired characteristics can be obtained.
  - If yes, use authentic patient samples. If no, proceed to the next step and document the rationale for moving down the hierarchy.
- Evaluate Altered Patient Samples (Level 2):
  - Investigate the feasibility of altering authentic patient samples (e.g., by dilution, spiking, or mixing) to achieve the desired characteristics.
  - If this approach is feasible and the altered samples are stable and commutable, select this option.
  - If not, document the reasons and proceed to the next level.
- Develop and Evaluate Contrived Samples (Level 3):
  - Identify a biological matrix that is as similar as possible to the intended sample type (e.g., analyte-depleted serum).
  - Develop a protocol for spiking the matrix with a well-characterized, purified analyte.
  - Evaluate the stability, homogeneity, and commutability of the contrived sample.
  - If the contrived sample meets the requirements, it can be selected. Otherwise, proceed to the next level.
- Develop and Evaluate Artificial Samples (Level 4):





## References

- 1. EP39 | A Hierarchical Approach to Selecting Surrogate Samples for the Evaluation of In Vitro Medical Laboratory Tests [clsi.org]
- 2. CLSI EP39 Surrogate Sample Selection | News | CLSI [clsi.org]
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